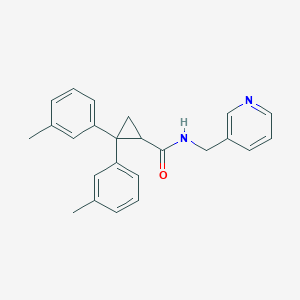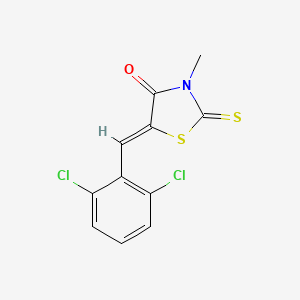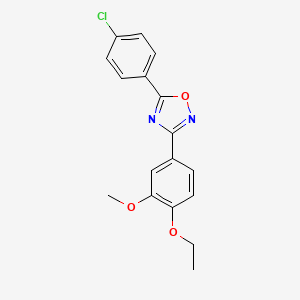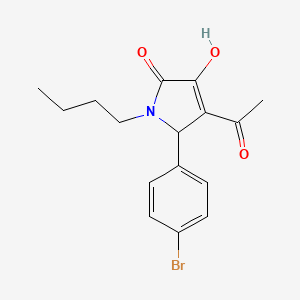
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide, also known as BMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPC is a cyclopropane-containing compound that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery.
Mécanisme D'action
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide works by binding to a specific protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of other proteins necessary for cancer cell survival. By inhibiting Hsp90, 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high selectivity towards cancer cells and low toxicity. However, its synthesis method can be complex and time-consuming, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide research, including the development of new cancer therapies based on 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide, the optimization of its synthesis method, and the investigation of its potential applications in other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms of action of 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide and its potential side effects.
Méthodes De Synthèse
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 3-methylbenzylamine with 3-bromopyridine to form 3-(3-methylbenzyl)pyridine, followed by a cyclization reaction with cyclopropanecarbonyl chloride to yield 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide. This synthesis method has been optimized and improved over the years to increase the yield and purity of 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide works by targeting specific proteins involved in cancer cell proliferation and survival, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2,2-bis(3-methylphenyl)-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-17-6-3-9-20(12-17)24(21-10-4-7-18(2)13-21)14-22(24)23(27)26-16-19-8-5-11-25-15-19/h3-13,15,22H,14,16H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXQEJGRBXFYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NCC3=CN=CC=C3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5626578 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4959338.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol](/img/structure/B4959342.png)


![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)


![3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4959428.png)
![isopropyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4959434.png)